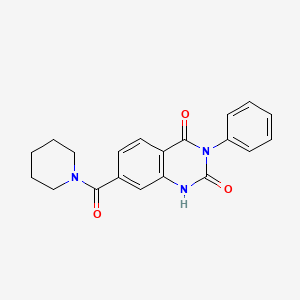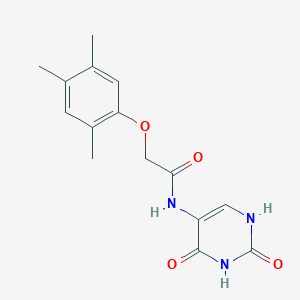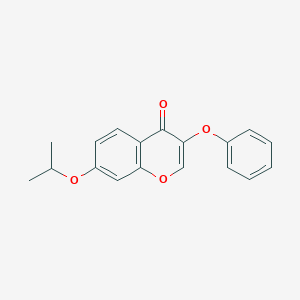
3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione, also known as PPQ, is a synthetic compound that has been extensively studied for its potential use in various scientific fields. PPQ has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in research applications. In We will also discuss future directions for research on PPQ.
Wirkmechanismus
The mechanism of action of 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, a signaling pathway involved in cell growth and differentiation.
Biochemical and Physiological Effects:
3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of enzymes and signaling pathways involved in cell growth and proliferation. Additionally, 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized in large quantities and with a high degree of purity. Additionally, 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, there are also limitations to the use of 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione in lab experiments. For example, 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione. One area of research is in the development of new cancer treatments based on 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione. Researchers are also exploring the potential use of 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione in the treatment of inflammatory diseases such as arthritis. Additionally, researchers are investigating the use of 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione as a research tool to study various enzymes and signaling pathways involved in cell growth and proliferation.
In conclusion, 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione is a synthetic compound with a wide range of potential applications in scientific research. Its mechanism of action and biochemical and physiological effects are well understood, making it a promising candidate for use in cancer treatment and the treatment of inflammatory diseases. While there are limitations to its use in lab experiments, there are several future directions for research on 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione, including the development of new cancer treatments and the use of 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione as a research tool.
Synthesemethoden
3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione can be synthesized using a variety of methods, including the reaction of 2-aminobenzophenone with piperidine and phosgene, as well as the reaction of 2-amino-4-phenylquinazoline with piperidine and phosgene. The latter method has been found to be more efficient and yields a higher purity product. The synthesis of 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione requires careful attention to detail and precise control of reaction conditions to ensure the desired product is obtained.
Wissenschaftliche Forschungsanwendungen
3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione has been found to have potent anti-cancer activity, inhibiting the growth and proliferation of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-phenyl-7-(1-piperidinylcarbonyl)-2,4(1H,3H)-quinazolinedione has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
3-phenyl-7-(piperidine-1-carbonyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-18(22-11-5-2-6-12-22)14-9-10-16-17(13-14)21-20(26)23(19(16)25)15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMBRQWODJQGQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-7-(piperidin-1-ylcarbonyl)quinazoline-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-methoxybenzylidene)hydrazino]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5761985.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5761990.png)

![1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde](/img/structure/B5762008.png)
![N-[3-(methylthio)phenyl]cyclopentanecarboxamide](/img/structure/B5762016.png)

![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5762030.png)
![N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5762034.png)
![N,N-dimethyl-N'-[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]-1,2-ethanediamine](/img/structure/B5762036.png)

![N-[4-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B5762057.png)
![1-(2-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5762068.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5762071.png)